Cas no 84500-41-4 (L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester)
84500-41-4 structure
Product Name:L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
Numero CAS:84500-41-4
MF:C19H21NO5
MW:343.373745679855
CID:6434534
PubChem ID:7035032
Update Time:2025-05-20
L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-7324455
- Z-L-Threonine alpha-benzyl ester
- 84500-41-4
- benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate
- L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester
-
- Inchi: 1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1
- Chiave InChI: VBKUVUJWFDXTMS-YOEHRIQHSA-N
- Sorrisi: C(OCC1=CC=CC=C1)(=O)[C@H]([C@@H](O)C)NC(OCC1=CC=CC=C1)=O
Proprietà calcolate
- Massa esatta: 343.14197277g/mol
- Massa monoisotopica: 343.14197277g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 9
- Complessità: 416
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 84.9Ų
Proprietà sperimentali
- Densità: 1.228±0.06 g/cm3(Predicted)
- Punto di fusione: 142-143 °C
- Punto di ebollizione: 536.8±50.0 °C(Predicted)
- pka: 10.76±0.46(Predicted)
L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7324455-0.05g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 0.05g |
$1537.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-0.1g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 0.1g |
$1610.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-0.25g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 0.25g |
$1683.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-0.5g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 0.5g |
$1757.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-1.0g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 1g |
$1829.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-2.5g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 2.5g |
$3585.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-5.0g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 5g |
$5304.0 | 2023-05-24 | ||
| Enamine | EN300-7324455-10.0g |
benzyl (2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate |
84500-41-4 | 10g |
$7866.0 | 2023-05-24 |
L-Allothreonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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